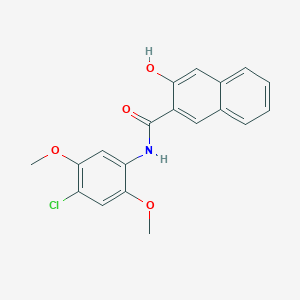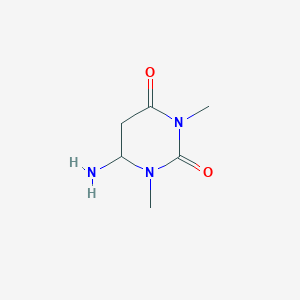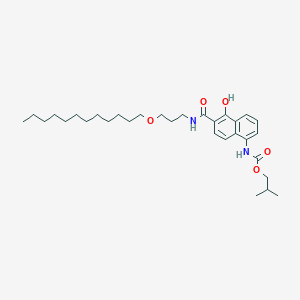
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide, also known as HPPN, is a synthetic compound that has been widely studied for its potential applications in scientific research. HPPN is a member of the naphthoamide family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory and anticancer properties. In
作用機序
The mechanism of action of 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and survival. 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, and has been implicated in cancer cell growth. 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has also been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
生化学的および生理学的効果
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and survival, protection against oxidative stress-induced cell death in neuronal cells, and inhibition of specific enzymes and signaling pathways involved in cancer cell growth and survival. 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide in lab experiments is its potent anticancer activity against a range of cancer cell lines. 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. However, one limitation of using 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide, including the development of new synthetic methods for the compound, the study of its potential applications in the treatment of inflammatory diseases, and the exploration of its mechanisms of action in more detail. Other potential future directions for research on 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide include the development of new drug candidates based on the compound, the study of its potential applications in combination therapy with other anticancer drugs, and the exploration of its potential applications in other areas of scientific research.
合成法
The synthesis of 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide involves a multi-step process that begins with the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The resulting compound is then reacted with N-(3-dodecyloxypropyl)amine to form N-(3-dodecyloxypropyl)-2-naphthoamide. The final step involves the reaction of N-(3-dodecyloxypropyl)-2-naphthoamide with 2-methylpropionyl chloride and hydroxylamine to form 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide.
科学的研究の応用
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurodegenerative disease research, and drug discovery. In cancer research, 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been shown to have potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative disease research, 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been studied for its potential neuroprotective effects and has been shown to protect against oxidative stress-induced cell death in neuronal cells. In drug discovery, 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been used as a lead compound for the development of new drugs with improved pharmacological properties.
特性
CAS番号 |
110560-22-0 |
|---|---|
製品名 |
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide |
分子式 |
C31H48N2O5 |
分子量 |
528.7 g/mol |
IUPAC名 |
2-methylpropyl N-[6-(3-dodecoxypropylcarbamoyl)-5-hydroxynaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C31H48N2O5/c1-4-5-6-7-8-9-10-11-12-13-21-37-22-15-20-32-30(35)27-19-18-25-26(29(27)34)16-14-17-28(25)33-31(36)38-23-24(2)3/h14,16-19,24,34H,4-13,15,20-23H2,1-3H3,(H,32,35)(H,33,36) |
InChIキー |
RSJZGHMWWMJFSW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCCNC(=O)C1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OCC(C)C)O |
正規SMILES |
CCCCCCCCCCCCOCCCNC(=O)C1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OCC(C)C)O |
同義語 |
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



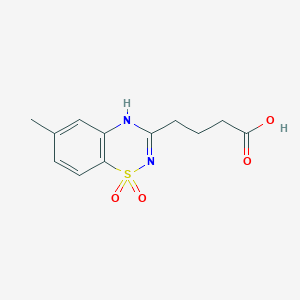
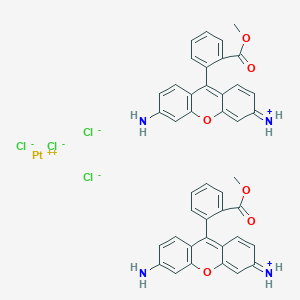
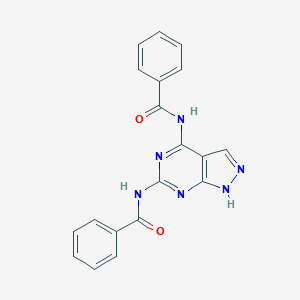
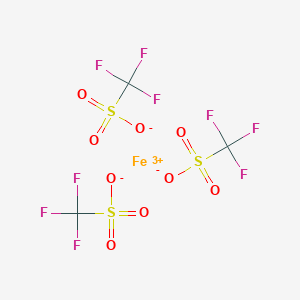
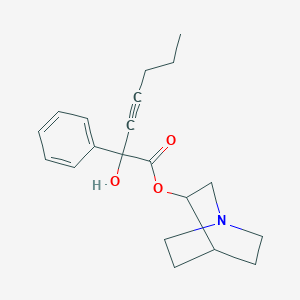
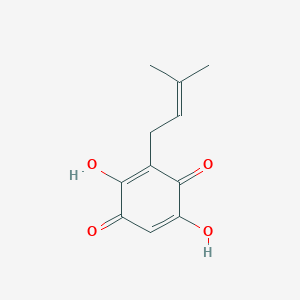
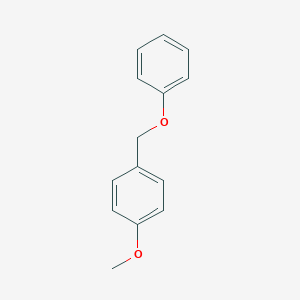
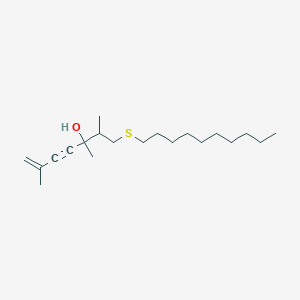
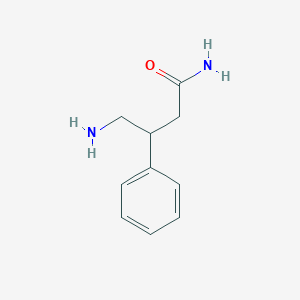
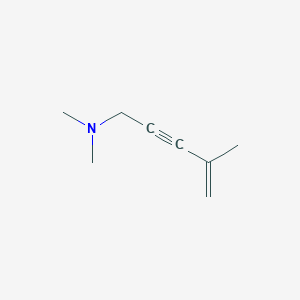
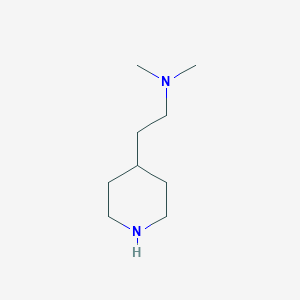
![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)
